6-fluoro-2H,3H-furo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. The presence of a fluorine atom at the 6th position of the pyridine ring adds unique chemical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2H,3H-furo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a multi-catalytic protocol involving gold, palladium, and phosphoric acid can be employed to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This method allows for the straightforward construction of diverse furo[2,3-b]pyridine derivatives with good yields and selectivities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2H,3H-furo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted furo[2,3-b]pyridine derivatives.
Scientific Research Applications
6-fluoro-2H,3H-furo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer activity and other pharmacological properties. It serves as a scaffold for the development of new therapeutic agents targeting specific biological pathways.
Biological Research: Researchers investigate the biological effects of this compound on various cell lines and organisms to understand its mechanism of action and potential therapeutic benefits.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 6-fluoro-2H,3H-furo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
6-fluoro-2H,3H-furo[2,3-b]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Lacks the fluorine atom at the 6th position, which may result in different chemical and biological properties.
Furo[3,2-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern, leading to distinct reactivity and applications.
Pyrrolo[2,3-b]pyridine:
The presence of the fluorine atom in this compound makes it unique and may enhance its biological activity and stability compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
6-fluoro-2,3-dihydrofuro[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZBOAZBOXKZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.